molecular formula C18H32N2O6 B1406639 8-oxa-2-azaspiro[4.5]decane;oxalic acid CAS No. 1651840-84-4

8-oxa-2-azaspiro[4.5]decane;oxalic acid

Cat. No.: B1406639
CAS No.: 1651840-84-4
M. Wt: 372.5 g/mol
InChI Key: XZXYCQCIQSKHHF-UHFFFAOYSA-N
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Description

8-oxa-2-azaspiro[4.5]decane;oxalic acid is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the rings.

Biochemical Analysis

Biochemical Properties

8-Oxa-2-azaspiro[4.5]decane oxalate(2:1) plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the vanin-1 enzyme, which is involved in metabolism and inflammation . Additionally, this compound acts as an inhibitor of 17β-HSD1, an enzyme associated with steroid hormone regulation . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing metabolic processes.

Cellular Effects

8-Oxa-2-azaspiro[4.5]decane oxalate(2:1) exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of the vanin-1 enzyme can lead to altered metabolic flux and changes in inflammatory responses . Furthermore, its interaction with 17β-HSD1 can impact steroid hormone levels, thereby affecting gene expression and cellular functions related to hormone regulation .

Molecular Mechanism

The molecular mechanism of 8-Oxa-2-azaspiro[4.5]decane oxalate(2:1) involves its binding interactions with specific biomolecules. The compound binds to the active sites of enzymes such as vanin-1 and 17β-HSD1, leading to their inhibition . This inhibition results in downstream effects on metabolic pathways and gene expression. Additionally, the compound’s spirocyclic structure may facilitate its interaction with other proteins and receptors, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Oxa-2-azaspiro[4.5]decane oxalate(2:1) can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard storage conditions (2-8°C) and exhibits consistent biochemical activity over time . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged enzyme inhibition and altered metabolic responses .

Dosage Effects in Animal Models

The effects of 8-Oxa-2-azaspiro[4.5]decane oxalate(2:1) vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic effects such as cellular toxicity and metabolic disturbances have been observed . These findings underscore the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

8-Oxa-2-azaspiro[4.5]decane oxalate(2:1) is involved in several metabolic pathways, primarily through its interactions with enzymes such as vanin-1 and 17β-HSD1 . By inhibiting these enzymes, the compound can modulate metabolic flux and alter the levels of key metabolites. This can lead to changes in energy metabolism, lipid synthesis, and inflammatory responses, highlighting the compound’s potential in therapeutic applications.

Transport and Distribution

Within cells and tissues, 8-Oxa-2-azaspiro[4.5]decane oxalate(2:1) is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution within tissues is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 8-Oxa-2-azaspiro[4.5]decane oxalate(2:1) is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its interaction with enzymes and receptors within the endoplasmic reticulum and mitochondria can influence cellular metabolism and signaling pathways . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Chemical Reactions Analysis

8-oxa-2-azaspiro[4.5]decane;oxalic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

8-oxa-2-azaspiro[4.5]decane;oxalic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-oxa-2-azaspiro[4.5]decane;oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways .

Comparison with Similar Compounds

8-oxa-2-azaspiro[4.5]decane;oxalic acid can be compared with other spiro compounds, such as:

  • 2-Oxa-8-azaspiro[4.5]decane oxalate
  • 8-Oxa-2-aza-spiro[4.5]decane

These compounds share similar structural features but differ in the positioning of the oxygen and nitrogen atoms within the rings. The unique arrangement in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

8-oxa-2-azaspiro[4.5]decane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H15NO.C2H2O4/c2*1-4-9-7-8(1)2-5-10-6-3-8;3-1(4)2(5)6/h2*9H,1-7H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXYCQCIQSKHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCOCC2.C1CNCC12CCOCC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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